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  • Product: H-Thr(Bzl)-OH · HCl

Core Science & Biosynthesis

Foundational

Molecular weight and formula of O-Benzyl-L-threonine hydrochloride

Precision Reagents in Peptide Chemistry Part 1: Executive Chemical Profile O-Benzyl-L-threonine hydrochloride is a specialized amino acid derivative primarily utilized in Solid-Phase Peptide Synthesis (SPPS) and liquid-p...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Reagents in Peptide Chemistry
Part 1: Executive Chemical Profile

O-Benzyl-L-threonine hydrochloride is a specialized amino acid derivative primarily utilized in Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis. It serves as a critical building block where the hydroxyl group of the threonine side chain requires robust protection against premature reactions.

The following data consolidates the physicochemical identity of the hydrochloride salt form (H-Thr(Bzl)-OH[1][2][3]·HCl), distinguishing it from the free base or carboxyl-ester variants.

Physicochemical Specifications
ParameterSpecification
Chemical Name O-Benzyl-L-threonine hydrochloride
Common Abbreviation H-Thr(Bzl)-OH[1][2][3]·HCl
CAS Number 60856-51-1 (Specific to HCl salt) / 4378-10-3 (Free base)
Molecular Formula C₁₁H₁₆ClNO₃ (Salt) / C₁₁H₁₅NO₃ (Base)
Molecular Weight 245.70 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar organics (e.g., hexane)
Melting Point 148–152 °C (Decomposes)
Chirality L-Enantiomer (2S, 3R)
Storage +2°C to +8°C (Desiccated); Hygroscopic
Part 2: Structural Logic & Synthetic Utility
The "Benzyl Ether" Advantage

In peptide chemistry, the threonine side chain contains a secondary hydroxyl (-OH) group. If left unprotected, this group can undergo O-acylation during peptide coupling, leading to branched peptides or polymerization.

The O-Benzyl (Bzl) group is an ether linkage, not an ester. This distinction is vital for orthogonality:

  • Acid Stability: The Bzl ether is stable to mild acids (e.g., Trifluoroacetic acid - TFA). This allows for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl) without exposing the threonine side chain.

  • Deprotection: The Bzl group is removed only under strong acidic conditions (Hydrogen Fluoride - HF, Trifluoromethanesulfonic acid - TFMSA) or via catalytic hydrogenation (

    
    ).
    

This makes H-Thr(Bzl)-OH[1][3]·HCl the precursor of choice for Boc/Bzl SPPS strategies , whereas O-tert-butyl (tBu) protection is preferred for Fmoc strategies.

Critical Disambiguation: Ether vs. Ester

Researchers frequently confuse two similar reagents. Using the wrong one will ruin a synthesis.

  • Target Compound: H-Thr(Bzl)-OH (Side-chain protection). Used to insert Threonine into a chain.

  • Common Error: H-Thr-OBzl (Carboxyl protection). Used only at the C-terminus (the first amino acid attached to a resin or the end of a solution-phase peptide).

Visualization: Orthogonal Protection Strategy

The following diagram illustrates the chemical logic of using O-Benzyl-L-threonine in a Boc-strategy workflow.

G cluster_0 Side Chain Stability Zone Start Raw Material: H-Thr(Bzl)-OH·HCl Step1 N-Protection (Intro of Boc) Start->Step1 Neutralization Step2 Coupling Cycle (DCC/HOBt) Step1->Step2 Peptide Assembly Step3 TFA Treatment (Removes Boc only) Step2->Step3 Cycle Repeats Step3->Step2 Next AA Added Step4 HF Cleavage (Removes Bzl & Resin) Step3->Step4 Final Step

Figure 1: The orthogonality of the Benzyl ether group. Note how the side chain remains intact (Green Zone) during the repetitive TFA acid cycles used to remove the N-terminal Boc group.

Part 3: Quality Control & Handling Protocol

As a hydrochloride salt, this reagent is prone to absorbing atmospheric moisture, which alters the effective molecular weight and can lead to stoichiometry errors in synthesis.

Protocol: Purity & Identity Verification (HPLC)

Objective: Validate the purity of O-Benzyl-L-threonine HCl prior to use in GMP or high-value synthesis.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q / 18 MΩ)

  • Trifluoroacetic Acid (TFA)

  • Reference Standard: H-Thr(Bzl)-OH (Sigma/Merck certified)

Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Dissolve 10 mg of H-Thr(Bzl)-OH·HCl in 10 mL of Phase A (1 mg/mL).

    • Note: If the solution is cloudy, the salt may have hydrolyzed to the free base or contaminants are present. Sonicate for 2 mins.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 215 nm (Peptide bond/Amine) and 254 nm (Benzyl ring).

  • Acceptance Criteria:

    • Purity: > 98.5% Area Under Curve (AUC).

    • Retention Time: Must match Reference Standard ± 0.2 min.

    • Impurity Flag: A peak at the solvent front often indicates free Threonine (loss of Benzyl group).

Visualization: QC Decision Matrix

Follow this workflow to determine if a batch is suitable for synthesis.

QC Batch Incoming Batch H-Thr(Bzl)-OH·HCl Visual Visual Inspection (White Powder?) Batch->Visual Solubility Solubility Test (10% in H2O) Visual->Solubility Pass Reject REJECT / RECRYSTALLIZE Visual->Reject Yellow/Clumped HPLC HPLC Analysis (>98% Purity?) Solubility->HPLC Clear Soln Solubility->Reject Turbid/Insol HPLC->Reject No (<98%) Approve APPROVE FOR SYNTHESIS HPLC->Approve Yes

Figure 2: Quality Control workflow. Solubility in water is the first "Go/No-Go" gate; turbidity suggests degradation to the free base or contamination.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13697966, O-Benzyl-L-threonine hydrochloride. Retrieved from [Link]

  • Merrifield, R. B. (1963).Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of protection orthogonality).

Sources

Protocols & Analytical Methods

Method

Protecting group strategies for threonine side chains using benzyl ether

Application Note: Strategic Utilization of Benzyl Ether Protection for Threonine Side Chains Executive Summary & Strategic Rationale The protection of the Threonine (Thr) side chain is critical in peptide synthesis due t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl Ether Protection for Threonine Side Chains

Executive Summary & Strategic Rationale

The protection of the Threonine (Thr) side chain is critical in peptide synthesis due to its secondary hydroxyl group (


-OH) and the presence of a chiral center at the 

-carbon. While tert-butyl (tBu) protection is the standard for Fmoc chemistry, the Benzyl (Bzl) ether offers unique physicochemical properties that make it indispensable for Boc solid-phase peptide synthesis (SPPS) and specific solution-phase strategies.

Why Benzyl Ether?

  • Orthogonality: In Fmoc synthesis, the Bzl group remains stable during the final Trifluoroacetic Acid (TFA) cleavage. This allows the synthesis of peptides containing "permanent" side-chain protection for post-synthetic modifications (e.g., phosphorylation, glycosylation, or cyclization) or fragment condensation.

  • Stability Profile: The Bzl ether is exceptionally stable to bases (piperidine) and weak acids (TFA), requiring strong acids (HF, TFMSA) or catalytic hydrogenolysis for removal.

  • Steric Integrity: Unlike bulky trityl or silyl groups, the benzyl group is relatively small, minimizing steric clash during the coupling of difficult sequences.

Mechanistic Insight: The Stability/Lability Spectrum

Understanding the chemical causality of the Bzl group is essential for experimental design. The benzyl ether linkage is cleaved via an


 mechanism under strong acidic conditions, generating a stable benzyl carbocation (

).
  • The Danger: Upon cleavage, the generated benzyl cation is a potent electrophile. Without adequate scavenging, it will irreversibly alkylate electron-rich side chains, specifically:

    • Tryptophan (Trp): Indole ring alkylation (irreversible).

    • Tyrosine (Tyr): Ring alkylation (3-position).

    • Methionine (Met): S-alkylation (sulfonium salt formation).

  • The Solution: The protocol below utilizes a "Low-High" acidity strategy to modulate the activity of the carbocation, ensuring it is trapped by scavengers rather than the peptide.

Experimental Protocols

Protocol A: Incorporation of Fmoc-Thr(Bzl)-OH in SPPS

Usage: Standard coupling cycles.[1] Note that while Boc-Thr(Bzl)-OH is standard for Boc chemistry, Fmoc-Thr(Bzl)-OH is used when the side chain must survive TFA cleavage.

Reagents:

  • Fmoc-Thr(Bzl)-OH (Commercial grade, >99% purity)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step:

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.[1]

  • Deprotection: Remove N-terminal Fmoc using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve Fmoc-Thr(Bzl)-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[2]

    • Expert Tip: Pre-activation for 2-3 minutes is sufficient. Avoid prolonged activation to prevent racemization at the

      
      -carbon.
      
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–90 minutes.

  • Monitoring: Verify coupling via Kaiser Test (qualitative) or Chloranil Test (if coupling to secondary amine).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Protocol B: The "Low-High" HF Cleavage (Gold Standard for Deprotection)

Usage: Final removal of Bzl groups in Boc chemistry or "permanent" Bzl groups in Fmoc chemistry. Safety: HF is lethal and penetrates skin/bone. Use a dedicated HF apparatus (Teflon) and full PPE (face shield, heavy rubber gloves).

The "Low-High" Concept:

  • Low HF: Uses a high concentration of scavenger (DMS) to cleave Bzl groups via an

    
    -like mechanism, preventing carbocation formation.
    
  • High HF: Completes the cleavage of difficult groups (Arg(Tos), Cys(MBzl)).

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • 
    -Cresol (Scavenger)
    
  • 
    -Thiocresol (if Trp is present)[3]
    

Procedure:

  • Preparation: Dry the peptide-resin thoroughly over

    
     overnight.
    
  • Low HF Step (Removal of Bzl):

    • Load resin into the Teflon reaction vessel.[4]

    • Add scavenger mixture: DMS :

      
      -cresol : 
      
      
      
      -thiocresol (65 : 10 : 0.5 v/v)
      .
    • Distill HF into the vessel to achieve a ratio of HF : Scavenger (25 : 75) .

    • React at

      
       for 2 hours .
      
    • Result: This removes the Benzyl ether from Threonine without generating free benzyl cations.

  • Evacuation: Evaporate HF and DMS under vacuum (keep vessel at

    
     to minimize side reactions).
    
  • High HF Step (Final Cleavage):

    • Distill fresh HF into the vessel containing the resin and residual

      
      -cresol.
      
    • Concentration should be HF :

      
      -cresol (90 : 10) .
      
    • React at

      
       for 45–60 minutes .
      
  • Work-up:

    • Evaporate HF under vacuum.

    • Precipitate peptide with cold Diethyl Ether.[1]

    • Centrifuge, decant, and wash pellet

      
       with ether.[1]
      
    • Dissolve peptide in 10% Acetic Acid/Water and lyophilize.

Protocol C: TFMSA Cleavage (The HF Alternative)

Usage: For labs without HF apparatus. Note: TFMSA (Trifluoromethanesulfonic acid) is a liquid superacid.

  • Cocktail Preparation: Prepare a mixture of TFA / DMS /

    
    -Cresol (10 : 3 : 1).
    
  • Cooling: Cool the mixture to

    
    .
    
  • Acid Addition: Slowly add TFMSA to the mixture. Recommended ratio: TFMSA : TFA : Scavengers (1 : 5 : 4) .

  • Reaction: Add the peptide-resin. Stir at

    
     for 2 hours.
    
  • Precipitation: Pour the mixture into a large volume of cold ether to precipitate the peptide.

Visualization: Strategic Decision & Mechanism

Figure 1: Orthogonal Protection Strategy Flowchart

Caption: Decision matrix for selecting Threonine protection based on synthesis strategy and cleavage requirements.

ProtectionStrategy Start Select Threonine Protection Chemistry Primary Chemistry? Start->Chemistry Fmoc Fmoc SPPS Chemistry->Fmoc Boc Boc SPPS Chemistry->Boc Q_Stable Must Side Chain Survive TFA? Fmoc->Q_Stable Thr_Bzl_Boc Use Boc-Thr(Bzl)-OH (Standard) Boc->Thr_Bzl_Boc Thr_tBu Use Fmoc-Thr(tBu)-OH (Standard) Q_Stable->Thr_tBu No Thr_Bzl_Fmoc Use Fmoc-Thr(Bzl)-OH (Orthogonal) Q_Stable->Thr_Bzl_Fmoc Yes Cleavage Final Cleavage Method Thr_Bzl_Fmoc->Cleavage Post-Synthesis Thr_Bzl_Boc->Cleavage HF HF or TFMSA Cleavage->HF Solid Phase H2 Hydrogenolysis (Pd/C) Cleavage->H2 Solution Phase

Figure 2: The "Low-High" HF Deprotection Mechanism

Caption: The Low-HF step promotes SN2 cleavage (trapping Bzl), preventing SN1 carbocation damage.

LowHighHF Substrate Thr(Bzl)-Peptide-Resin LowHF Low HF (65% DMS) SN2 Mechanism Substrate->LowHF 0°C, 2h Intermed Thr(OH)-Peptide + Benzyl-Sulfonium Salt (Trapped) LowHF->Intermed Bzl Captured by DMS HighHF High HF (90% HF) SN1 Mechanism Intermed->HighHF Evap DMS, Add HF Final Fully Deprotected Peptide (No Alkylation) HighHF->Final Cleaves Arg(Tos), etc.

Comparative Data: Stability Profile

Reagent/ConditionThr(tBu) StabilityThr(Bzl) StabilityStrategic Implication
50% TFA (DCM) Unstable (Cleaved)Stable Bzl allows on-resin modification of other residues.
20% Piperidine StableStable Both compatible with Fmoc deprotection cycles.
HF / TFMSA CleavedCleaved Both removed in final Boc cleavage.

/ Pd/C
StableCleaved Bzl is uniquely removable by hydrogenolysis (orthogonal).
Na /

(liq)
StableCleaved Bzl removed by Birch reduction (rarely used).

Troubleshooting & Quality Control

  • Issue: Incomplete Cleavage of Benzyl Ether.

    • Cause: High peptide loading or aggregation preventing acid penetration.

    • Fix: Extend reaction time of the "High HF" step to 90 mins, or switch to TFMSA which sometimes permeates resins better.

  • Issue: Alkylation of Tryptophan (Mass shift +90 Da).

    • Cause: Insufficient scavenger in the cleavage cocktail.

    • Fix: Increase

      
      -cresol concentration. Ensure the "Low HF" step is performed strictly at 
      
      
      
      with high DMS content.
  • Issue: Racemization during Coupling.

    • Cause: Over-activation of the carboxyl group.

    • Fix: Use Oxyma Pure instead of HOBt. Keep activation times under 5 minutes before adding to resin.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[5][6][7] Chemical Reviews, 109(6), 2455–2504.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Benzyl Ether Stability).

  • Sigma-Aldrich (Merck). Boc-Thr(Bzl)-OH Product Analysis and Protocols.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Benzyl (Bzl) vs. t-Butyl (tBu) Protection for Threonine in Peptide Synthesis

[1][2] Executive Summary In modern peptide synthesis, the choice between Benzyl (Bzl) and t-Butyl (tBu) protection for Threonine (Thr) is rarely a matter of preference but rather a strategic decision dictated by the synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In modern peptide synthesis, the choice between Benzyl (Bzl) and t-Butyl (tBu) protection for Threonine (Thr) is rarely a matter of preference but rather a strategic decision dictated by the synthesis chemistry (Fmoc vs. Boc) and the intended downstream application (e.g., fragment condensation vs. direct isolation).

  • t-Butyl (tBu): The industry standard for Fmoc solid-phase peptide synthesis (SPPS) . It offers superior safety, cleaner acidolytic cleavage, and excellent suppression of side reactions like

    
    -elimination.
    
  • Benzyl (Bzl): The obligatory standard for Boc chemistry , but also a powerful "specialist" tool in Fmoc chemistry. Its stability to Trifluoroacetic Acid (TFA) makes it indispensable for synthesizing protected peptide fragments and cyclic peptides where the side chain must remain intact during resin cleavage.

Mechanistic Basis of Protection

Threonine possesses a secondary alcohol (


-hydroxyl) and a chiral center at the 

-carbon. Protection is required to prevent:
  • O-Acylation: Branching of the peptide chain.

  • 
    -Elimination:  Base-catalyzed dehydration yielding dehydroaminobutyric acid.
    
  • Racemization: Inversion of stereocenters during activation.

Electronic and Steric Comparison
Featuret-Butyl Ether (OtBu)Benzyl Ether (OBzl)
Structure Bulky, tertiary alkyl group.Planar aromatic ring.
Electronic Effect Strong electron-donating (+I). Reduces acidity of

-proton.
Mildly electron-withdrawing relative to alkyls.
Steric Hindrance High. Can hinder coupling of adjacent bulky residues.Moderate. Less sterically demanding than tBu.
Cleavage Mechanism

Acidolysis (generates t-butyl cation).

or

(generates benzyl cation); Hydrogenolysis.
The "Scavenger" Factor

A critical differentiator is the byproduct generated during deprotection:

  • tBu Removal: Generates isobutylene and t-butyl cations . These are reactive but can be efficiently trapped by water, triisopropylsilane (TIS), or ethanedithiol (EDT).

  • Bzl Removal: Generates benzyl cations . These are highly electrophilic and prone to alkylating Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) residues.[1] They require more aggressive scavenging cocktails (often containing thioanisole) and pose a higher risk of re-attachment to the peptide.

Stability & Orthogonality Profile

The following decision matrix illustrates when to deploy each protecting group based on the synthesis strategy.

ProtectionStrategy Start Select Synthesis Strategy Fmoc Fmoc Chemistry (Base Labile N-Term) Start->Fmoc Boc Boc Chemistry (Acid Labile N-Term) Start->Boc Fmoc_Standard Standard Linear Peptide (Global Deprotection) Fmoc->Fmoc_Standard Fmoc_Fragment Fragment Condensation / Head-to-Tail Cyclization Fmoc->Fmoc_Fragment Use_Bzl_Boc USE Thr(Bzl) Stable to 50% TFA Cleaved by HF/TFMSA Boc->Use_Bzl_Boc Standard Protocol Use_tBu USE Thr(tBu) Cleaved by 95% TFA Fmoc_Standard->Use_tBu Standard Protocol Use_Bzl_Fmoc USE Thr(Bzl) Stable to 95% TFA Cleaved by HF/TFMSA Fmoc_Fragment->Use_Bzl_Fmoc Requires Orthogonality

Figure 1: Decision matrix for selecting Threonine protection based on synthesis requirements.

Stability Data Comparison
ConditionThr(tBu) StabilityThr(Bzl) StabilityCausality / Implication
50% Piperidine (Base) Stable Stable Both compatible with Fmoc removal.
1-5% TFA (Mild Acid) Stable Stable Allows cleavage from 2-Chlorotrityl resin (Fmoc) while keeping side chains on.
50% TFA (Boc Removal) Unstable (Cleaves)Stable Critical: tBu cannot be used in Boc chemistry as it would cleave during every cycle.
95% TFA (Global) Cleaves (

min)
Stable tBu is ideal for one-step Fmoc deprotection. Bzl requires stronger acid.
HF / TFMSA (Strong Acid) CleavesCleaves Bzl requires this harsh step (or H2/Pd).
H2 / Pd (Hydrogenolysis) StableCleaves Unique advantage of Bzl for mild, neutral deprotection (Liquid phase only).

Performance Analysis: Advantages & Side Reactions

Advantage of tBu: Suppression of -Elimination

In Fmoc synthesis, the repeated exposure to piperidine (base) carries a risk of


-elimination, converting Threonine to dehydro-butyrine.
  • Mechanism: The base abstracts the

    
    -proton. The side chain acts as a leaving group.
    
  • Why tBu wins: The bulky, electron-rich t-butyl ether exerts a positive inductive effect (+I), reducing the acidity of the

    
    -proton. Additionally, the steric bulk shields the backbone. Bzl is less effective in this specific regard, though still superior to acyl protection (e.g., O-Acetyl).
    
Advantage of Bzl: True Orthogonality in Fmoc Synthesis

While rare, using Fmoc-Thr(Bzl)-OH allows for the synthesis of "Side-Chain Protected" peptides.

  • Workflow: Synthesize on 2-Chlorotrityl resin

    
     Cleave with 1% TFA 
    
    
    
    Result: Peptide with free C-terminus and N-terminus, but Thr(Bzl) remains protected.
  • Application: This is crucial for fragment condensation (joining two long peptide segments) where side-chain solubility is needed, or for Head-to-Tail cyclization where side chains must not interfere with the ring closing.

Advantage of Bzl: Crystallinity

Fmoc-Thr(Bzl)-OH and its peptide intermediates often exhibit better crystallinity than their tBu counterparts. In industrial manufacturing, this facilitates purification via crystallization rather than expensive HPLC steps.

Experimental Protocols

Protocol A: Standard Cleavage for Thr(tBu) (Fmoc Strategy)

Use this for standard solid-phase synthesis.

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • Triisopropylsilane (TIS)

  • Water (

    
    )
    

Procedure:

  • Cocktail Preparation: Prepare a solution of TFA/TIS/

    
     (95:2.5:2.5 v/v). Note: If the peptide contains Met/Trp, add 2.5% Ethanedithiol (EDT).
    
  • Incubation: Add 10 mL of cocktail per gram of resin. Shake at room temperature for 2–3 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to 10 volumes of cold diethyl ether (

    
    ).
    
  • Isolation: Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant ether. Repeat wash 2x.[1][3]

  • Result: Thr(tBu) is fully converted to native Threonine.

Protocol B: TFMSA Cleavage for Thr(Bzl) (Alternative to HF)

Use this when Bzl protection is used and HF is not available/desired. TFMSA (Trifluoromethanesulfonic acid) acts as a liquid superacid.

Reagents:

  • TFMSA[4][5]

  • TFA[4][1][2][3][5][6][7][8][9]

  • Thioanisole (Scavenger for benzyl cations)

  • EDT (Ethanedithiol)

Procedure:

  • Preparation: Dry the resin completely over

    
    .
    
  • Cooling: Place resin in a round-bottom flask in an ice bath (

    
    ).
    
  • Scavenger Addition: Add a mixture of TFA/Thioanisole/EDT (10:1:0.5). Stir for 5-10 mins.

  • Acid Activation: Slowly add TFMSA dropwise (Caution: Exothermic). Final ratio should be roughly 10% TFMSA by volume.

  • Reaction: Remove ice bath and stir at Room Temperature for 90–120 minutes.

  • Precipitation: Precipitate in cold ether as described in Protocol A.

  • Warning: This method is harsh. Benzyl cations may alkylate sensitive residues if scavengers (Thioanisole) are insufficient.[5]

Visualizing the Deprotection Mechanism

The following diagram contrasts the cleavage pathways, highlighting the critical difference in scavenger requirements.

DeprotectionMechanism tBu_Input Thr(tBu) tBu_Cat t-Butyl Cation (Mod. Reactivity) tBu_Input->tBu_Cat Acidolysis Product Native Threonine (OH) tBu_Input->Product Cleavage Bzl_Input Thr(Bzl) Bzl_Cat Benzyl Cation (High Reactivity) Bzl_Input->Bzl_Cat Strong Acidolysis Bzl_Input->Product Cleavage TFA 95% TFA TFA->tBu_Cat StrongAcid HF or TFMSA StrongAcid->Bzl_Cat Scavenger_tBu Trapped by Water/TIS tBu_Cat->Scavenger_tBu Quenching Scavenger_Bzl Requires Thioanisole Bzl_Cat->Scavenger_Bzl Quenching

Figure 2: Mechanistic comparison of cation generation and scavenging requirements.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[10] International Journal of Peptide and Protein Research, 35(3), 161–214.[10] Link

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Link

  • AAPPTec. Guide to Solid Phase Peptide Synthesis: Boc vs Fmoc Chemistry. Link

  • Bachem. Peptide Synthesis Guide: Side Reactions in SPPS (Beta-Elimination). Link

Sources

Comparative

Introduction: The Critical Role of H-Thr(Bzl)-OH in Peptide Synthesis

An In-Depth Guide to the Quality Control Benchmarks for O-Benzyl-L-Threonine [H-Thr(Bzl)-OH] Raw Material Prepared by: A Senior Application Scientist O-Benzyl-L-threonine, denoted as H-Thr(Bzl)-OH, is a pivotal raw mater...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quality Control Benchmarks for O-Benzyl-L-Threonine [H-Thr(Bzl)-OH] Raw Material

Prepared by: A Senior Application Scientist

O-Benzyl-L-threonine, denoted as H-Thr(Bzl)-OH, is a pivotal raw material in the chemical synthesis of peptides, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. In this methodology, the benzyl (Bzl) ether serves as a semi-permanent protecting group for the side-chain hydroxyl function of threonine. Its role is to prevent unwanted side reactions during peptide chain elongation while the temporary Nα-tert-butoxycarbonyl (Boc) group is cyclically removed.[1] The Bzl group's stability to the acidic conditions used for Boc removal, followed by its clean cleavage during the final strong acid deprotection step (e.g., with anhydrous HF), makes it an effective choice.

The quality of this raw material is non-negotiable; it directly dictates the purity, yield, and biological activity of the final synthetic peptide. Impurities such as the D-enantiomer, diastereomers, or process-related contaminants can introduce heterogeneity that is difficult or impossible to remove downstream, compromising therapeutic efficacy and safety.[2] This guide provides a comprehensive framework for establishing robust quality control benchmarks for H-Thr(Bzl)-OH and its directly applicable Nα-protected derivatives (e.g., Boc-Thr(Bzl)-OH), ensuring the integrity of your peptide synthesis campaigns.

Part 1: Key Quality Attributes and Analytical Benchmarks

A rigorous quality control regimen for H-Thr(Bzl)-OH raw material must interrogate several critical attributes. Each attribute is assessed using specific analytical techniques with predefined acceptance criteria.

Identity Confirmation

Causality: The first and most fundamental test is to confirm that the material is unequivocally the correct molecule. Misidentification can lead to the complete failure of a synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are definitive techniques for structural elucidation.

  • ¹H NMR Spectroscopy: Provides a detailed fingerprint of the molecule by probing the chemical environment of each proton. The spectrum should exhibit characteristic peaks corresponding to the benzyl group protons, the threonine backbone protons (α-H, β-H, γ-CH₃), and the Nα-protecting group if present (e.g., the nine equivalent protons of a Boc group).[3][4] The chemical shifts and splitting patterns must match a certified reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5] Electrospray ionization (ESI) is commonly used, and the resulting spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). For H-Thr(Bzl)-OH, the expected monoisotopic mass is 209.1052 g/mol .[6]

Chemical Purity

Causality: Chemical purity assays quantify the percentage of the desired compound, separating it from any process-related impurities or degradation products. High-performance liquid chromatography (HPLC) is the gold standard for this assessment due to its high resolving power and sensitivity.[7]

  • Method: Reversed-Phase HPLC (RP-HPLC) with UV detection (typically at 210-220 nm for the peptide backbone or specific wavelengths for aromatic protecting groups) is standard.

  • Significance: Impurities can interfere with coupling reactions, leading to truncated or deletion sequences in the final peptide.[8] A high purity level (typically >99.0%) ensures efficient and clean peptide synthesis.

Chiral Purity (Enantiomeric Excess)

Causality: This is arguably the most critical quality attribute for any amino acid derivative used in drug development. H-Thr(Bzl)-OH is chiral, and only the L-enantiomer is incorporated into biologically active peptides. The presence of the D-enantiomer is a significant impurity that can drastically alter the peptide's structure, function, and immunogenicity.[2]

  • Method: Chiral chromatography, either by HPLC using a chiral stationary phase (CSP) or by Gas Chromatography (GC) after derivatization, is required to separate the L- and D-enantiomers.[9][10]

  • Significance: Regulatory bodies have stringent limits on enantiomeric impurities. The benchmark for chiral purity is exceptionally high, with the undesired D-isomer typically required to be below 0.1%.[2]

Diastereomeric Purity

Causality: Threonine has two chiral centers (the α-carbon and the β-carbon). The naturally occurring form is (2S, 3R). The (2S, 3S) isomer is known as L-allo-threonine. While the synthesis of the starting material is designed to produce the correct diastereomer, contamination with the allo-form can occur.

  • Method: RP-HPLC methods can often resolve diastereomers. If not, specific chromatographic methods may need to be developed. ¹H NMR can also be used to detect diastereomeric impurities, as the coupling constants between the α- and β-protons may differ.

  • Significance: Incorporation of the allo-diastereomer results in a peptide with an altered side-chain orientation, impacting its conformation and biological activity.

Part 2: Comparative Analysis: Benzyl (Bzl) vs. tert-Butyl (tBu) Protection for Threonine

The choice of a side-chain protecting group is fundamental to the overall peptide synthesis strategy. The Benzyl group is a cornerstone of the Boc/Bzl strategy, while the tert-Butyl (tBu) group is the standard for the Fmoc/tBu strategy.[11]

FeatureO-Benzyl (Bzl) Group O-tert-Butyl (tBu) Group Expert Rationale
Associated Strategy Boc/Bzl Solid-Phase Peptide SynthesisFmoc/tBu Solid-Phase Peptide SynthesisThe entire protection scheme must be self-consistent. Bzl is chosen for its stability to the TFA used in Boc deprotection.[12] tBu is chosen for its stability to the piperidine used in Fmoc deprotection.[11]
Stability Stable to moderate acids (TFA) and bases (piperidine).Stable to bases (piperidine). Labile to moderate acids (TFA).The stability profile dictates the orthogonality of the synthesis strategy.
Deprotection Condition Strong acids: Anhydrous HF, TFMSA.Moderate acids: Trifluoroacetic acid (TFA), typically in a cleavage cocktail.Bzl requires harsh, specialized equipment (HF apparatus), while tBu is conveniently removed during the standard TFA cleavage step in Fmoc synthesis, simplifying the workflow.
Orthogonality Orthogonal to the Nα-Boc group.Orthogonal to the Nα-Fmoc group.Orthogonal protection allows for the selective removal of one type of protecting group while others remain intact, which is the foundational principle of SPPS.[1]
Potential Side Reactions Can lead to alkylation of sensitive residues like Trp or Met during cleavage if scavengers (e.g., thioanisole) are not used effectively.[12]The tert-butyl cation generated during cleavage can cause side reactions (alkylation of Trp/Met), requiring efficient scavengers (e.g., triisopropylsilane, water).[12]Scavenger choice is critical in both strategies to "catch" the reactive carbocations generated upon cleavage, preventing modification of the desired peptide.

Part 3: Visualization of QC Workflow and Synthetic Strategy

Visual diagrams provide a clear and immediate understanding of complex processes.

Diagram 1: Quality Control Workflow for H-Thr(Bzl)-OH Raw Material

QC_Workflow cluster_0 Phase 1: Material Reception & Sampling cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition RM Raw Material Received Sample Representative Sampling RM->Sample Test QC Testing Sample->Test ID Identity (NMR, MS) Purity Chemical Purity (HPLC) Chiral Chiral Purity (Chiral HPLC/GC) Diastereomer Diastereomeric Purity (HPLC/NMR) Phys Physical Properties Review Data Review vs. Specification ID->Review Purity->Review Chiral->Review Diastereomer->Review Phys->Review Pass PASS Review->Pass Meets Spec Fail FAIL Review->Fail Does Not Meet Spec Release Release for Manufacturing Pass->Release Investigate OOS Investigation Fail->Investigate Reject Reject Lot Investigate->Reject Orthogonal_Strategies cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy boc_start Boc-Thr(Bzl)-Resin Nα-Boc (Temporary) Side-Chain Bzl (Permanent) boc_deprotect TFA Deprotection boc_start->boc_deprotect Removes Boc boc_elongation H₂N-Thr(Bzl)-Resin Add next Boc-AA boc_deprotect->boc_elongation boc_elongation->boc_deprotect Repeat Cycle boc_final HF Cleavage boc_elongation->boc_final Removes Bzl & Resin boc_peptide H₂N-Peptide-COOH boc_final->boc_peptide fmoc_start Fmoc-Thr(tBu)-Resin Nα-Fmoc (Temporary) Side-Chain tBu (Permanent) fmoc_deprotect Piperidine Deprotection fmoc_start->fmoc_deprotect Removes Fmoc fmoc_elongation H₂N-Thr(tBu)-Resin Add next Fmoc-AA fmoc_deprotect->fmoc_elongation fmoc_elongation->fmoc_deprotect Repeat Cycle fmoc_final TFA Cleavage fmoc_elongation->fmoc_final Removes tBu & Resin fmoc_peptide H₂N-Peptide-COOH fmoc_final->fmoc_peptide

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection schemes.

Part 4: Standard Operating Protocols (SOPs)

These protocols are illustrative and must be fully validated for specific equipment and materials.

SOP 1: Purity Determination by RP-HPLC
  • System: HPLC or UHPLC system with a UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh ~5 mg of H-Thr(Bzl)-OH derivative and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL. [13]10. Injection Volume: 10 µL.

  • Acceptance Criteria: Main peak purity ≥ 99.0% area. No single impurity > 0.5%.

SOP 2: Chiral Purity by Chiral HPLC
  • System: HPLC system with a UV/Vis detector.

  • Column: Chiral stationary phase column designed for amino acid enantioseparation (e.g., Crown ether-based or macrocyclic antibiotic-based CSPs). [10][14]3. Mobile Phase: Isocratic, typically an acidified aqueous-organic mixture (e.g., Perchloric acid solution/Methanol). The exact conditions are highly column-dependent and must be optimized per the manufacturer's recommendation.

  • Flow Rate: As recommended for the specific chiral column.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • System Suitability: Inject a racemic (D/L) standard to ensure baseline separation of the two enantiomers.

  • Acceptance Criteria: D-enantiomer peak area ≤ 0.1% of the total area.

SOP 3: Identity Confirmation by ¹H NMR
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the residual solvent peak.

  • Interpretation: Compare the obtained spectrum to a reference spectrum or theoretical values. Verify the presence of all expected signals, their chemical shifts, splitting patterns, and integration values. [15]For Boc-Thr(Bzl)-OH, expect signals for the Boc group (~1.4 ppm, 9H), threonine backbone protons, and benzyl aromatic/methylene protons (~7.3 ppm and ~4.5 ppm). [3]

Conclusion

The quality of H-Thr(Bzl)-OH is a cornerstone of successful peptide synthesis. A multi-faceted analytical approach is essential to ensure not only the identity and purity of the raw material but also its precise stereochemical integrity. By implementing the benchmarks and protocols outlined in this guide, researchers and drug developers can mitigate risks, ensure batch-to-batch consistency, and build a foundation of quality that carries through the entire manufacturing process, ultimately leading to a safer and more effective final peptide product.

References

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
  • Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Boc Sciences.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI.
  • Fmoc-Thr(Bzl)-OH. (n.d.). Sigma-Aldrich.
  • H-THR(BZL)-OH | 4378-10-3. (n.d.). ChemicalBook.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000). PubMed.
  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
  • N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine. (n.d.). Tokyo Chemical Industry.
  • Amino Acid-Protecting Groups. (n.d.).
  • Amino Acid-Protecting Groups. (n.d.). ACS Publications.
  • The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. (n.d.). Chimia.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac.
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Waters.
  • H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session. (2024). YouTube.
  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Chemistry LibreTexts.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.

Sources

Validation

Optical rotation values for pure H-Thr(Bzl)-OH · HCl validation

Optical Rotation Values for Pure H-Thr(Bzl)-OH · HCl Validation Executive Summary: The Criticality of Stereochemical Purity In peptide synthesis and drug development, O-Benzyl-L-threonine (H-Thr(Bzl)-OH) is a pivotal int...

Author: BenchChem Technical Support Team. Date: February 2026

Optical Rotation Values for Pure H-Thr(Bzl)-OH · HCl Validation

Executive Summary: The Criticality of Stereochemical Purity

In peptide synthesis and drug development, O-Benzyl-L-threonine (H-Thr(Bzl)-OH) is a pivotal intermediate. Its benzyl ether protection on the threonine side chain is robust, preventing side reactions during coupling. However, the introduction of the benzyl group introduces a risk of racemization at the


-carbon or the 

-carbon, potentially yielding the D-isomer or diastereomers (allo-threonine derivatives).

This guide focuses on the optical rotation validation of H-Thr(Bzl)-OH, specifically addressing the Hydrochloride (HCl) salt form —whether isolated as a solid or generated in situ for analysis. While the free base (CAS 4378-10-3) is the standard commercial form, the HCl salt species is the active analyte in the standard compendial method (1M HCl solvent).

Technical Deep Dive: The Chemistry of Rotation

The optical rotation of H-Thr(Bzl)-OH is influenced by two chiral centers:

  • 
    -Carbon (2S):  The primary determinant of the L-configuration.
    
  • 
    -Carbon (3R):  The side-chain stereocenter.
    

Why the HCl Salt Matters: Commercially, H-Thr(Bzl)-OH is typically supplied as a zwitterionic free base. However, for Quality Control (QC), it is almost universally dissolved in 1M HCl .

  • Mechanism: In 1M HCl, the amine is protonated (

    
    ), and the carboxyl group is protonated (
    
    
    
    ), forming the hydrochloride salt species in solution.
  • Result: The specific rotation

    
     reported for the "Free Base in HCl" is effectively the rotation of the H-Thr(Bzl)-OH · HCl  species.
    
Comparative Optical Rotation Data

The following table synthesizes data from major suppliers (e.g., Chem-Impex, Bachem) and literature values to establish the Acceptance Criteria .

Compound FormCondition (Solvent/Conc)Specific Rotation

Status
H-Thr(Bzl)-OH (Free Base) C=1, 1M HCl -30.0° ± 2.0° Target Standard
H-Thr(Bzl)-OH (Free Base)C=1, Acetic Acid (AcOH)-22.5°Alternative Method
H-Thr(Bzl)-OH (Free Base)C=1, Methanol (MeOH)-5.0° to -8.0° (Variable)Not Recommended*
H-Thr(Bzl)-OH · HCl (Solid Salt) C=1, Water ~ -25.5° (Calc.) Theoretical
H-D-Thr(Bzl)-OH (D-Isomer)C=1, 1M HCl+30.0° ± 2.0°Major Impurity
H-Thr-OH (Unbenzylated)C=1, Water-28.5°Process Impurity

> Note on Methanol: Optical rotation in methanol is highly sensitive to trace water and pH changes, making it unreliable for strict validation of this specific salt.

Validation Protocol: Self-Validating System

This protocol ensures that the measured rotation accurately reflects the enantiomeric purity of the H-Thr(Bzl)-OH · HCl species.[1]

Step 1: Sample Preparation (In-Situ Salt Generation)

Most users will start with the Free Base. This step converts it to the HCl species for measurement.

  • Weighing: Accurately weigh 1.000 g of H-Thr(Bzl)-OH (Free Base).

    • Correction: If using the pre-formed HCl salt solid (MW ~245.7), weigh 1.17 g to achieve the same molar concentration of the chiral center, or weigh 1.000 g and adjust the expected value.

  • Dissolution: Transfer to a 100 mL volumetric flask.

  • Solvent Addition: Add ~80 mL of 1.0 M Hydrochloric Acid (HCl) .

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution and protonation.

  • Final Volume: Dilute to the mark with 1.0 M HCl. Mix by inversion 10 times.

Step 2: Instrumental Setup
  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or Anton Paar MCP).

  • Wavelength: Sodium D-line (589 nm).[2]

  • Cell Path Length: 1.0 dm (100 mm).

  • Temperature: 20°C ± 0.5°C. (Critical: Temperature variance causes density and conformational shifts).

Step 3: Measurement & Calculation
  • Blanking: Zero the instrument with pure 1.0 M HCl.

  • Measurement: Inject sample. Record the average of 5 readings.

  • Calculation:

    
    
    
    • 
       = Observed rotation (
      
      
      
      )[2]
    • 
       = Path length (dm)[2][3]
      
    • 
       = Concentration ( g/100  mL)[2]
      

Troubleshooting & Causality Analysis

If your value deviates from -30° ± 2° , use this logic flow to identify the root cause.

ValidationLogic Start Observed Rotation Outside -28° to -32° CheckTemp Check Temperature Is T = 20°C? Start->CheckTemp CheckSolvent Check Solvent Is it 1M HCl? CheckTemp->CheckSolvent Yes Result_WrongSolvent Root Cause: Solvent Effect (Protonation State) CheckTemp->Result_WrongSolvent No (>25°C) CheckWater Check Water Content (Karl Fischer) CheckSolvent->CheckWater Yes CheckSolvent->Result_WrongSolvent No (e.g. MeOH) Result_Racemization Root Cause: Partial Racemization (Presence of D-Isomer) CheckWater->Result_Racemization Low Water % Result_Wet Root Cause: Wet Sample (Concentration Error) CheckWater->Result_Wet High Water %

Figure 1: Diagnostic workflow for investigating optical rotation deviations in H-Thr(Bzl)-OH validation.

Common Deviation Scenarios:
  • Value is too positive (e.g., -20°):

    • Cause: Contamination with D-Thr(Bzl)-OH (which has a +30° rotation). A 50:50 racemic mixture would read 0°.

    • Cause: Incomplete protonation (using water instead of 1M HCl for the free base).

  • Value is too negative (e.g., -35°):

    • Cause: Presence of precursors with higher negative rotation or evaporation of solvent increasing concentration.

  • Drifting Reading:

    • Cause: Temperature instability. The density of 1M HCl changes with temperature, altering the effective concentration in the light path.

References

  • European Pharmacopoeia (Ph. Eur.). 2.2.[3][4]7. Optical Rotation. (Standard method for amino acid validation).

  • Bachem.Amino Acid Derivatives: H-Thr(Bzl)-OH. (General reference for peptide synthesis reagents).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Thr(Bzl)-OH · HCl

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like O-Benzyl-L-threonine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like O-Benzyl-L-threonine hydrochloride (H-Thr(Bzl)-OH · HCl) demands a comprehensive understanding of its properties to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the rationale behind each safety measure, fostering a culture of proactive risk mitigation.

While some safety data sheets (SDS) may classify this compound as non-hazardous under specific regulations, it is crucial to recognize that the toxicological properties have not been fully investigated[1]. Furthermore, as a hydrochloride salt, it warrants careful handling to mitigate potential risks associated with acidic compounds, such as irritation to the skin, eyes, and respiratory tract[2][3]. Therefore, a conservative and diligent approach to safety is paramount.

Foundational Principles: Risk Assessment and Control Hierarchy

Before any work begins, the cornerstone of laboratory safety is a thorough risk assessment. The selection of PPE is the final barrier of protection, employed after engineering and administrative controls have been optimized[4].

  • Engineering Controls: Your primary line of defense. Always handle the solid, powdered form of H-Thr(Bzl)-OH · HCl within a certified chemical fume hood to prevent the inhalation of airborne particulates[2][5]. Ensure safety showers and eyewash stations are readily accessible and unobstructed[5].

  • Administrative Controls: These are the standard operating procedures (SOPs) that dictate safe workflows. This includes mandatory training on the specific hazards of this compound and established protocols for handling, storage, and waste disposal[6].

  • Personal Protective Equipment (PPE): The last line of defense, designed to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely.

The following diagram outlines the decision-making process for selecting the appropriate level of protection when working with H-Thr(Bzl)-OH · HCl.

PPE_Decision_Workflow cluster_assessment Risk Assessment A Start: Handling H-Thr(Bzl)-OH · HCl B What is the physical form? A->B C What is the quantity? B->C Solid F Low concentration and small volume B->F Dilute Solution D Weighing small quantities (<1g) C->D Small (<1g) E Handling bulk quantities (>1g) or if dust is generated C->E Large (>1g) H Engineering Control: Chemical Fume Hood D->H E->H J Enhanced Respiratory Protection: NIOSH-approved respirator (e.g., N95) E->J If significant dust I Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat F->I G High concentration or large volume H->I

Caption: PPE selection workflow for H-Thr(Bzl)-OH · HCl.

Core PPE Requirements: A Head-to-Toe Approach

Based on the risk assessment, the following PPE is mandatory for handling H-Thr(Bzl)-OH · HCl in any form.

Eye and Face Protection

Contact with airborne particles or splashes of solutions can cause significant eye irritation[1][7].

  • Mandatory: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust[4][8].

  • Recommended for Large Volumes: When handling larger volumes of solutions where the risk of splashing is higher, supplement goggles with a full-face shield[4][9].

Skin and Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect against incidental contact and spills.

  • Gloves: Chemical-resistant, impervious gloves are essential[10].

    • Type: Nitrile gloves are the standard choice for handling many laboratory chemicals and are recommended here[2]. Always check the manufacturer's specifications for compatibility. While thicker gloves offer better protection, ensure they do not compromise dexterity[4].

    • Practice: Use powder-free gloves to avoid contaminating your work area[4]. Double-gloving is recommended, especially when transferring the powder, to allow for the removal of the contaminated outer glove without exposing your skin[4]. Gloves should be changed every 30 to 60 minutes or immediately if you suspect contamination or damage[4].

  • Apparel: Always wear long pants and closed-toe shoes to ensure no skin is exposed[8].

Respiratory Protection

The primary risk of inhalation comes from the fine, powdered form of the compound.

  • Standard Operations: When handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is typically not required as the engineering control is sufficient[1].

  • High-Risk Scenarios: If a fume hood is not available or if you are handling large quantities that could generate significant dust, a NIOSH-approved particle filter respirator (e.g., an N95) should be used[5]. Work requiring a respirator must be done under a formal respiratory protection program that includes fit-testing and training, as described in OSHA 29 CFR 1910.134[3].

The following table summarizes the minimum PPE requirements for different operational scenarios.

Scenario Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing <1g of Solid Chemical Fume HoodSafety GogglesSingle Pair of Nitrile GlovesLab Coat, Full-Length Pants, Closed-Toe ShoesNot typically required
Handling >1g of Solid Chemical Fume HoodSafety GogglesDouble Pair of Nitrile GlovesLab Coat, Full-Length Pants, Closed-Toe ShoesRecommended if dust is visible
Preparing Dilute Solutions Well-ventilated Area or Fume HoodSafety GogglesSingle Pair of Nitrile GlovesLab Coat, Full-Length Pants, Closed-Toe ShoesNot required
Spill Cleanup N/ASafety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat, Full-Length Pants, Closed-Toe ShoesNIOSH-approved respirator if spill generates dust

Operational Plan: Safe Handling and Disposal

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Apparel: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Wash and dry your hands thoroughly. Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat. If double-gloving, don the second pair over the first.

  • Eye Protection: Put on your safety goggles. If required, place the face shield over the goggles.

Doffing (Taking Off) Sequence: This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inward. Hang it in its designated storage area or place it in a laundry bin if contaminated.

  • Eye Protection: Remove goggles and face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water[5][11].

Disposal Plan

Proper disposal is a critical final step in the safe handling of H-Thr(Bzl)-OH · HCl. All waste generated must be treated as hazardous chemical waste[6].

  • Solid Waste: All contaminated PPE (gloves, wipes, etc.) and any excess solid chemical must be placed in a clearly labeled, sealed hazardous waste container[12].

  • Liquid Waste: Unused solutions and the first rinse from any contaminated glassware must be collected in a designated, labeled hazardous waste container[12]. Do not dispose of this chemical down the drain[1].

  • Empty Containers: To be considered non-hazardous, containers must be thoroughly rinsed. The first rinse must be collected as hazardous waste[12]. After rinsing, deface the label and dispose of the container according to your institution's guidelines. For containers of highly toxic chemicals, the first three rinses must be collected[12].

  • Waste Pickup: Ensure all waste containers are kept closed except when adding waste and are stored in secondary containment[12]. Request waste pickup from your institution's Environmental Health & Safety (EHS) department before quantity limits are exceeded[13].

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[2][3]. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes[2]. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately[6]. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[3].

  • Spill: Evacuate the immediate area. For small spills of the solid, and if you are trained to do so, use appropriate PPE (including respiratory protection) to sweep up the material and place it in a sealed container for disposal[1]. Avoid actions that create dust. For larger spills, or any liquid spills, evacuate and notify your institution's EHS department immediately[2].

By integrating these principles and protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • ChemicalBook. (2025). H-THR(BZL)-OH HCL - Safety Data Sheet.
  • Waters Corporation. (2024). Amino Acid Standard - SAFETY DATA SHEET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - BOC-O-Benzyl-L-threonine.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - O-Benzyl-L-threonine hydrochloride.
  • University of California Merced. (n.d.). Standard Operating Procedure - Hydrochloric Acid.
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - L-(-)-Threonine.
  • BenchChem. (2025). Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride.
  • Berkeley Lab. (2024). Chapter 19 – Personal Protective Equipment (PPE).
  • TCI Chemicals. (2018). SAFETY DATA SHEET - L-Threonine Benzyl Ester Hydrochloride.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline.
  • University of California San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - D-Threonine Benzyl Ester Hydrochloride.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Hydrochloric acid.

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